Ethylmalonic acid

Description

Historical Context and Discovery

This compound was first described in 1991 by Georg Hoffmann and colleagues, who identified it as a biochemical marker in patients with ethylmalonic aciduria—a disorder characterized by developmental delay, acrocyanosis, and chronic diarrhea. The link between EMA and SCAD deficiency was solidified in 1996 when Corydon et al. discovered that a glycine-to-serine mutation (G209S) in the SCAD gene (position 625) impaired butyryl-CoA oxidation, leading to EMA overproduction. By the early 2000s, EMA was recognized as a hallmark of ethylmalonic encephalopathy, a fatal disorder caused by ETHE1 gene mutations that disrupt H₂S detoxification.

Significance in Metabolic Disease Research

EMA serves as a diagnostic marker for two primary conditions:

- SCAD Deficiency : Characterized by elevated urinary EMA (18–1,185 mmol/mol creatinine vs. controls <18 mmol/mol creatinine), this disorder manifests variably, from asymptomatic cases to severe hypotonia and developmental delays.

- Ethylmalonic Encephalopathy (EE) : A lethal autosomal recessive disease with EMA levels exceeding 100 mmol/mol creatinine, accompanied by methylsuccinic aciduria and lactic acidosis. EE’s pathogenesis involves H₂S accumulation, which inhibits cytochrome c oxidase (COX) and induces vascular endothelial damage.

EMA’s toxicity arises from its dual role as an acidogen (inducing metabolic acidosis) and metabotoxin (disrupting redox homeostasis). In rat models, EMA administration increases lipid peroxidation by 40% in cerebral cortex and depletes glutathione reserves by 30% in skeletal muscle, highlighting its systemic oxidative effects.

Current Research Landscape

Contemporary studies focus on three frontiers:

- Gene Therapy : AAV2/8-mediated ETHE1 delivery in mice restored sulfur dioxygenase activity, reduced plasma thiosulfate (a H₂S biomarker) by 70%, and extended lifespan from 26 days to >6 months.

- Dietary Interventions : Methionine restriction in EE patients lowered urinary EMA by 42%, while isoleucine loading exacerbated metabolite excretion.

- Oxidative Stress Mechanisms : EMA disrupts succinate and malate transport in cerebellar mitochondria, reducing ATP synthesis by 50% and impairing electron transport chain complexes.

Properties

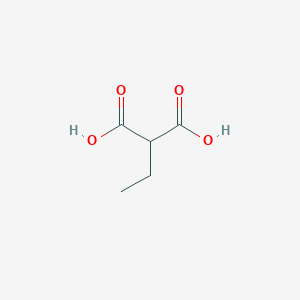

IUPAC Name |

2-ethylpropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-2-3(4(6)7)5(8)9/h3H,2H2,1H3,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFXDFUAPNAMPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208842 | |

| Record name | Ethylmalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ethylmalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000622 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

712.0 mg/mL | |

| Record name | Ethylmalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000622 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

601-75-2 | |

| Record name | Ethylmalonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=601-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylmalonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYLMALONIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96615 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethylmalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylmalonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLMALONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/432NF49DFG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethylmalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000622 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

112 - 114 °C | |

| Record name | Ethylmalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000622 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Reaction Mechanism and Catalytic Optimization

The process begins with the selection of a suitable ester precursor, such as diethyl ethylmalonate. In the presence of an acid catalyst (e.g., LEWATIT® SP 112 ion exchange resin), the ester undergoes hydrolysis to yield EMA and alcohol byproducts (e.g., ethanol). The reaction is typically conducted at 50–70°C under reduced pressure (100–1,000 mbar) to facilitate the removal of volatile alcohols and shift the equilibrium toward product formation.

A critical innovation in this method is the use of azeotropic distillation to isolate EMA. After hydrolysis, water is partially removed via distillation, and an organic solvent (e.g., toluene) is added to enable azeotropic drying. This step eliminates residual water, promoting crystallization of EMA from the organic phase. The patent reports that recirculating aqueous phases and catalysts across multiple batches enhances cost efficiency, with ion exchange resins retaining activity over 10+ cycles.

Industrial-Scale Workflow and Yield Optimization

The patent outlines a scalable workflow for EMA production:

-

Ester Hydrolysis : A mixture of diethyl ethylmalonate (1.755 mol), water (750 mL), and ion exchange resin (300 mL) is heated to 98–101°C under reflux for 9–14 hours. Methanol or ethanol byproducts are continuously distilled off.

-

Phase Separation : The aqueous phase is extracted with methyl tert-butyl ether (MTBE) to remove unreacted esters.

-

Crystallization : EMA is precipitated by replacing MTBE with toluene and cooling the mixture. Filtration and vacuum drying yield pure EMA with >90% recovery.

Key variables affecting yield include:

-

Catalyst Loading : Higher resin concentrations (e.g., 300 mL per 1.755 mol ester) reduce reaction time by 40%.

-

Temperature : Reactions at 70°C achieve 95% conversion within 7 hours, compared to 14 hours at 50°C.

Enzymatic Decarboxylation and Metabolic Pathways

EMA is also a byproduct of mitochondrial fatty acid β-oxidation. Recent studies have elucidated the role of ethylmalonyl-CoA decarboxylase (ECHDC1) in regulating EMA levels through enzymatic decarboxylation of ethylmalonyl-CoA.

In Vitro Decarboxylation of Ethylmalonyl-CoA

ECHDC1, a cytosolic enzyme, catalyzes the decarboxylation of ethylmalonyl-CoA to butyryl-CoA and CO₂. In rat liver homogenates, this enzyme achieves a specific activity of 15–20 units/mg protein when assayed with ¹⁴C-labeled ethylmalonyl-CoA. Knockdown of ECHDC1 in adipocyte models increases EMA excretion by 300%, confirming its role as a metabolite repair enzyme.

Biosynthetic Routes in Genetic Disorders

In ethylmalonic aciduria, a rare metabolic disorder, mutations in ECHDC1 lead to EMA accumulation in urine (up to 1,200 mmol/mol creatinine). This phenotype underscores the enzyme’s role in detoxifying ethylmalonyl-CoA, a side product of acetyl-CoA carboxylase promiscuity.

Comparative Analysis of Synthesis Methods

| Method | Conditions | Yield | Scalability |

|---|---|---|---|

| Acid-catalyzed hydrolysis | 70°C, 500 mbar, ion exchange resin | >90% | Industrial |

| Enzymatic decarboxylation | 37°C, pH 7.1, ECHDC1 knockout | N/A | Laboratory |

The chemical method excels in yield and scalability, making it ideal for bulk production. In contrast, enzymatic pathways, while less practical for synthesis, provide insights into EMA’s metabolic roles and therapeutic targeting.

Chemical Reactions Analysis

Metabolic Reactions in Disease Contexts

EMA's accumulation is pathognomonic in inborn errors of metabolism:

Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency

-

Primary reaction :

-

Alternative pathway :

-

Genetic link : The G209S SCAD variant (A625 allele) reduces enzyme stability (ΔTₘ = -2.5°C) and impairs tetrameric assembly, exacerbating EMA excretion .

Ethylmalonic Encephalopathy (EE)

-

Key defect : ETHE1 mutations disrupt H₂S detoxification:

-

Consequence : Elevated EMA and H₂S cause redox imbalance (↓ glutathione, ↑ lipid peroxidation) .

Chemical Stability and Reactivity

Experimental Models and Redox Interactions

Acute EMA administration in rats induces tissue-specific oxidative stress:

Therapeutic Implications

Scientific Research Applications

Biochemical Marker in Metabolic Disorders

Ethylmalonic aciduria is often associated with inborn errors of metabolism, particularly those involving short-chain fatty acid β-oxidation. The urinary excretion of EMA serves as a biochemical marker for conditions such as ethylmalonic encephalopathy (EE) and other metabolic disorders.

Key Findings:

- A study identified a significant association between elevated EMA levels and a genetic variant (A625) in the short-chain acyl-CoA dehydrogenase (SCAD) gene, which affects fatty acid metabolism .

- Patients with elevated EMA levels often present with symptoms like developmental delays, hypotonia, and acrocyanosis, indicating the need for early diagnosis and intervention .

Oxidative Stress Research

Research has shown that acute administration of EMA can induce oxidative stress in biological tissues. This property makes it a valuable compound for studying oxidative damage mechanisms in both neurological and muscular contexts.

Research Insights:

- A study demonstrated that EMA administration increased levels of thiobarbituric acid-reactive substances in rat brain and skeletal muscle, indicating lipid peroxidation and oxidative damage .

- The effects on glutathione levels and superoxide production further highlight EMA's role in redox imbalance, which is crucial for understanding various neurodegenerative diseases .

Clinical Case Studies

Several case studies provide insights into the clinical manifestations and management of conditions associated with ethylmalonic aciduria.

Case Series Overview:

- A retrospective analysis from Southern India documented six cases of EE, showing common symptoms such as chronic diarrhea, developmental delays, and increased urinary ethylmalonic acid levels. Genetic testing revealed mutations in the ETHE1 gene in two cases .

- Another notable case involved a patient whose methionine loading led to increased EMA excretion, suggesting dietary factors can influence metabolic outcomes related to EMA .

Therapeutic Interventions

Recent advancements have explored therapeutic approaches to manage conditions linked to elevated EMA levels.

Innovative Treatments:

- Gene therapy using adeno-associated virus-mediated transfer of the ETHE1 gene has shown promise in animal models for treating ethylmalonic encephalopathy by restoring normal metabolism of hydrogen sulfide .

- Metronidazole has been reported to reduce recurrent episodes of encephalopathy in children diagnosed with EE, indicating potential pharmacological interventions .

Impact on Bioenergetics

EMA's impact on mitochondrial function is a critical area of research, particularly concerning energy metabolism.

Bioenergetics Studies:

- Investigations revealed that high concentrations of EMA impair mitochondrial respiration by disturbing succinate and glutamate oxidation pathways. This disruption leads to reduced ATP levels and altered mitochondrial membrane potential .

- Such findings are essential for understanding the pathophysiology of EE and similar disorders where mitochondrial dysfunction plays a role.

Summary Table of Key Research Findings

Mechanism of Action

Ethylmalonic acid exerts its effects through its involvement in metabolic pathways. It is known to inhibit the activity of certain enzymes, such as succinate dehydrogenase, leading to the accumulation of succinate and other metabolites. This inhibition disrupts the normal function of the mitochondrial respiratory chain, leading to cellular dysfunction .

Comparison with Similar Compounds

Structural and Functional Overview

The table below compares EMA with malonic, methylmalonic, glutaric, and adipic acids:

Key Differences and Clinical Significance

This structural difference affects solubility, enzyme specificity, and metabolic pathways . Glutaric and adipic acids have longer carbon chains, making them substrates for distinct mitochondrial transporters .

Metabolic Pathways :

- EMA accumulates due to ETHE1 dysfunction , which disrupts H2S detoxification, whereas methylmalonic aciduria results from impaired vitamin B12 metabolism or MUT gene defects .

- Glutaric aciduria type I involves defective lysine degradation, while adipic aciduria reflects errors in fatty acid oxidation .

Diagnostic Specificity: EMA elevation is non-specific and occurs in EE, SCAD deficiency, and MADD. Differentiation requires urinary thiosulfate (elevated in EE) or genetic testing . Mthis compound is a direct marker of vitamin B12 deficiency, while glutaric acid is pathognomonic for GCDH mutations .

Research Applications :

- EMA is used in cocrystal engineering with drugs like ethenzamide to improve pharmacokinetics .

- Malonic acid is a precursor in polymer synthesis, while adipic acid is industrially significant in nylon production .

Biochemical and Clinical Implications

- EMA in Mitochondrial Dysfunction : EMA inhibits creatine kinase and promotes lipid/protein oxidative damage in the brain, exacerbating neurodegeneration in EE .

- Therapeutic Strategies : N-acetylcysteine and metronidazole reduce sulfide toxicity in EE, lowering EMA levels and improving clinical outcomes .

- Overlap with Other Disorders: SCAD deficiency shares EMA elevation but lacks H2S-related pathology, highlighting the need for multi-omics diagnostics .

Biological Activity

Ethylmalonic acid (EMA) is a short-chain dicarboxylic acid that has garnered attention due to its biological activity, particularly in relation to metabolic disorders and neurotoxicity. This article aims to synthesize current research findings on the biological activity of EMA, focusing on its effects on mitochondrial function, oxidative stress, and its role in specific metabolic disorders.

Overview of this compound

This compound is primarily associated with ethylmalonic encephalopathy (EE) and short-chain acyl-CoA dehydrogenase deficiency (SCADD). These conditions are characterized by neurological abnormalities and the accumulation of EMA in tissues and biological fluids. The mechanisms underlying the neurotoxic effects of EMA remain poorly understood, necessitating further investigation into its biological activity.

Mitochondrial Dysfunction

Research indicates that EMA significantly impairs mitochondrial function. A study demonstrated that EMA inhibits the uptake of succinate and malate through the mitochondrial dicarboxylate carrier, which is crucial for cellular respiration. This inhibition affects ADP-stimulated respiration and can lead to decreased mitochondrial membrane potential .

Table 1: Effects of this compound on Mitochondrial Function

| Parameter | Control (nmol/min/mg protein) | EMA Treatment (nmol/min/mg protein) |

|---|---|---|

| Mn-SOD Activity (Cerebral Cortex) | 1.12 ± 0.29 | 0.75 ± 0.29 |

| CuZn-SOD Activity (Cerebral Cortex) | 2.28 ± 0.75 | 1.49 ± 0.33 |

| Mn-SOD Activity (Skeletal Muscle) | 0.83 ± 0.23 | 0.43 ± 0.08 |

| CuZn-SOD Activity (Skeletal Muscle) | 0.43 ± 0.12 | 0.35 ± 0.08 |

This table highlights the significant reduction in superoxide dismutase (SOD) activities in both cerebral cortex and skeletal muscle following EMA treatment, indicating increased oxidative stress.

Induction of Oxidative Stress

EMA administration has been shown to induce oxidative stress in both brain and skeletal muscle tissues. In a study involving rat models, acute administration of EMA resulted in increased levels of thiobarbituric acid-reactive substances (TBA-RS), indicating heightened lipid peroxidation . The increase in carbonyl content in skeletal muscle further supports the notion that EMA contributes to protein oxidative damage.

Table 2: Oxidative Stress Markers Following EMA Administration

| Tissue | TBA-RS Levels Increase (%) | Carbonyl Content Increase (%) |

|---|---|---|

| Cerebral Cortex | 72% | Not significant |

| Skeletal Muscle | 80% | Significant |

The above findings illustrate that EMA not only increases lipid peroxidation but also leads to protein damage, particularly in skeletal muscle.

Clinical Implications

Ethylmalonic aciduria, characterized by elevated levels of EMA in urine, is often associated with metabolic disorders such as SCADD and EE. The accumulation of EMA is linked to neurological symptoms, including developmental delays and seizures, necessitating early diagnosis and management strategies .

Case Studies

- Case Study on SCADD : A patient diagnosed with SCADD exhibited high urinary excretion of EMA alongside neurological symptoms such as hypotonia and developmental regression. Biochemical analysis confirmed elevated levels of succinyl-CoA, implicating disrupted mitochondrial function as a contributing factor to the patient's condition .

- Case Study on Ethylmalonic Encephalopathy : Another case involved a child with EE who presented with severe neurological impairment and elevated serum levels of EMA. Genetic testing revealed mutations in the SCAD gene, suggesting a direct link between genetic factors and the observed biochemical abnormalities .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for detecting ethylmalonic acid in biological samples, and how do their sensitivities compare?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) and capillary electrophoresis with capacitively coupled contactless conductivity detection (CE-C⁴D) are widely used. GC-MS offers high specificity for quantifying this compound in urine and plasma, while CE-C⁴D is cost-effective and rapid for clinical diagnostics . Sample preparation often involves derivatization (e.g., using BSTFA + TMCS for GC-MS) to enhance volatility. Validate methods using spiked matrices to assess recovery rates (70–110%) and limit of detection (LOD ≤ 0.5 µM) .

Q. How is this compound linked to metabolic disorders like ethylmalonic encephalopathy (EE)?

- Methodology : this compound accumulates due to defects in the ETHE1 gene, disrupting sulfide metabolism. Diagnostic workflows combine urinary organic acid profiling (showing elevated this compound, isovalerylglycine) with bloodspot acylcarnitine analysis (elevated C4-C6 species). Confirmatory testing includes whole-genome sequencing (WGS) to identify ETHE1 mutations . Retrospective newborn screening data can validate thresholds for early intervention .

Q. What are the best practices for preparing and storing this compound solutions in experimental settings?

- Methodology : Dissolve this compound in PBS (pH 7.4) or DMSO (for cell-based assays). For stability, store aliquots at −80°C, avoiding freeze-thaw cycles. Validate stock concentrations via spectrophotometry (λ = 210–230 nm) or HPLC. Include purity checks (≥97% by NMR) and batch-specific certificates of analysis (COA) from suppliers .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound levels reported across studies (e.g., variability in patient cohorts)?

- Methodology :

- Standardization : Use harmonized protocols for sample collection (e.g., fasting vs. non-fasting states) and storage (immediate freezing at −80°C).

- Confounding Variables : Adjust for age, diet, and comorbidities (e.g., mitochondrial disorders) using multivariate regression models .

- Meta-Analysis : Combine data from cohort and case-control studies via random-effects models, assessing heterogeneity (I² statistic) .

Q. What experimental designs are optimal for studying this compound's role in redox signaling and mitochondrial dysfunction?

- Methodology :

- In Vitro Models : Use patient-derived fibroblasts or CRISPR-edited cell lines (ETHE1 knockout) to measure sulfide metabolism (H2S levels via methylene blue assay) and ROS production (DCFDA fluorescence) .

- In Vivo Models : Employ EE mouse models (e.g., Ethe1<sup>−/−</sup>) with longitudinal monitoring of plasma this compound (GC-MS) and behavioral phenotyping .

- Multi-Omics Integration : Pair metabolomics (LC-MS) with transcriptomics (RNA-seq) to identify pathways dysregulated by this compound accumulation .

Q. How can researchers optimize analytical techniques for this compound quantification in low-concentration samples (e.g., CSF)?

- Methodology :

- Preconcentration : Solid-phase extraction (SPE) with C18 cartridges improves LOD in cerebrospinal fluid (CSF).

- Internal Standards : Use deuterated this compound (this compound-d5) to correct for matrix effects in GC-MS .

- Validation : Perform spike-and-recovery experiments (n ≥ 6 replicates) and inter-laboratory comparisons to ensure reproducibility .

Methodological Challenges & Solutions

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodology : Use nonlinear regression (e.g., Hill equation) to model EC50 values. For small sample sizes, apply bootstrap resampling (1,000 iterations) to estimate confidence intervals. Report effect sizes (Cohen’s d) and power analysis (α = 0.05, β = 0.2) .

Q. How should researchers address ethical and logistical constraints in longitudinal studies of EE patients?

- Methodology :

- Ethical Compliance : Obtain IRB approval and informed consent for genetic testing. Share de-identified data via repositories like ClinVar .

- Data Collection : Use electronic health records (EHRs) for retrospective analysis and standardized questionnaires for caregiver-reported outcomes .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.